molecular formula C12H14O2S B13318340 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid

1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B13318340
M. Wt: 222.31 g/mol
InChI Key: IOWHGQWHGOMFAC-UHFFFAOYSA-N
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Description

1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and a carboxylic acid group The presence of a methylthio group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted cyclobutane derivative with a methylthio reagent in the presence of a strong base. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methylthio group can participate in redox reactions, influencing cellular processes. The phenyl and carboxylic acid groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Methylthio)-2-phenylcyclobutane-1-carboxylic acid
  • 1-(Methylthio)-3-phenylcyclopentane-1-carboxylic acid
  • 1-(Methylthio)-3-phenylcyclohexane-1-carboxylic acid

Uniqueness: 1-(Methylthio)-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

1-methylsulfanyl-3-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-15-12(11(13)14)7-10(8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)

InChI Key

IOWHGQWHGOMFAC-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC(C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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